2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester
Description
Chemical Structure:
The compound 2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester features a benzoic acid methyl ester backbone with a methoxy group at position 6 and a vinyl-linked 5-bromo-thiophene substituent at position 2 (Fig. 1). Its molecular formula is C₁₅H₁₃BrO₃S (molecular weight: ~353.23 g/mol), as inferred from analogs like 2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester ().
Synthesis:
While direct synthesis data for this compound is absent in the provided evidence, analogous pathways suggest:
- Step 1: Coupling of 5-bromo-thiophene-2-carbaldehyde with a 6-methoxy-benzoic acid methyl ester derivative via Wittig or Heck reactions (common in vinyl-linked heterocycles).
- Step 2: Purification via column chromatography (e.g., silica gel) and characterization using NMR, IR, and MS, as seen in related ester syntheses ().
Applications:
This compound is likely an intermediate in pharmaceutical or materials science research. Brominated thiophenes are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization ().
Properties
IUPAC Name |
methyl 2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-6-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3S/c1-18-12-5-3-4-10(14(12)15(17)19-2)6-7-11-8-9-13(16)20-11/h3-9H,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRJURMYJYMOGC-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)C=CC2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Enzyme Inhibition
2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester may exhibit enzyme inhibitory activities similar to other para-aminobenzoic acid (PABA) analogs. These compounds have shown inhibitory effects on various enzymes, including:
- Acetylcholinesterase (AChE)
- Butyrylcholinesterase (BChE)
- Monoamine oxidase (MAO)
The presence of the thiophene ring and the bromine substituent may contribute to its potential enzyme inhibitory properties .
Anti-inflammatory Activity
The compound's structural similarity to other benzoic acid derivatives suggests it may possess anti-inflammatory properties. Some PABA analogs have demonstrated anti-inflammatory activities in various studies .
Antioxidant Properties
Given the presence of the methoxy group and the conjugated system, the compound may exhibit antioxidant properties, which could contribute to its potential therapeutic effects .
Hypothetical Data Table
Based on the activities of similar compounds, we can propose a hypothetical data table for the biological activities of this compound:
| Enzyme/Activity | IC50 (μM) | Ki (μM) |
|---|---|---|
| AChE | 10.5 ± 1.2 | 8.3 ± 0.7 |
| BChE | 15.2 ± 2.1 | 12.1 ± 1.5 |
| MAO-A | 25.7 ± 3.4 | 20.3 ± 2.8 |
| MAO-B | 18.9 ± 2.6 | 15.6 ± 2.1 |
Note: These values are hypothetical and would need to be experimentally determined.
Structure-Activity Relationship (SAR)
The biological activity of this compound may be influenced by its structural features:
- The bromine substituent on the thiophene ring could enhance its binding affinity to certain enzymes or receptors.
- The methoxy group may contribute to its antioxidant properties and influence its lipophilicity .
- The vinyl linker between the thiophene and benzoic acid moieties may provide conformational flexibility, potentially affecting its interaction with biological targets.
Future Research Directions
To fully elucidate the biological activity of this compound, the following studies should be conducted:
- In vitro enzyme inhibition assays against AChE, BChE, and MAO.
- Evaluation of anti-inflammatory properties using cell-based assays and animal models.
- Assessment of antioxidant capacity through DPPH and ABTS assays.
- Molecular docking studies to predict its binding affinity to potential targets.
- Cytotoxicity studies to determine its safety profile.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
